22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Beschreibung
This compound is a structurally intricate polycyclic molecule featuring a heptacyclic core with fused oxygen (oxa) and nitrogen (aza) heteroatoms. Key structural elements include a cyclopropylmethyl substituent at position 22, hydroxyl groups at positions 2 and 16, and a chloride counterion forming the hydrochloride salt. The complex stereochemistry is defined by its IUPAC name, which specifies bridgehead positions and ring junctures (e.g., 0¹,¹³, 0²,²¹) . Its pharmacological relevance is inferred from structural analogs (e.g., rapamycin derivatives), though specific biological data for this compound remain underexplored in publicly available literature.
Eigenschaften
IUPAC Name |
22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKRQXCFJCQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; hydrochloride is a complex organic molecule with notable biological activities primarily related to its interactions with opioid receptors. This article reviews its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly intricate structure consisting of multiple cyclic components and functional groups that contribute to its biological properties. The molecular formula is C26H26N2O3·HCl.
Opioid Receptor Interactions
Research has demonstrated that this compound exhibits significant binding affinity for various opioid receptors:
| Receptor Type | Binding Affinity (Ki) | Assay Description |
|---|---|---|
| Delta-opioid receptor | 0.030 nM | Guinea pig brain membranes |
| Mu-opioid receptor | 3.80 nM | Guinea pig brain membranes |
| Kappa-opioid receptor | 33 nM | Guinea pig brain membranes |
The compound acts as an antagonist at the mu-opioid receptor in the presence of morphine and demonstrates varying degrees of antagonist activity against delta and kappa receptors in different assay systems .
The biological activity of this compound is primarily attributed to its interaction with the opioid receptor system:
- Antagonistic Effects : It inhibits the action of endogenous opioids and exogenous opioids like morphine.
- Potential Therapeutic Applications : Given its receptor profile, the compound may be explored for pain management therapies or as an adjunct in opioid addiction treatments.
Case Studies and Research Findings
Several studies have highlighted the potential applications and effects of this compound:
- Pain Management : In a study involving guinea pigs, the compound demonstrated effective antagonism of mu-opioid receptors which could lead to reduced side effects associated with traditional opioid therapies .
- Addiction Studies : Research indicates that compounds with similar structures can modulate addiction pathways by altering receptor activity in the presence of addictive substances .
- Neuropharmacology : Investigations into the neuropharmacological effects have shown promise in using this compound for treating conditions related to opioid misuse and dependence.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of polycyclic ether-aza scaffolds. Key structural comparisons include:
Spectroscopic and Analytical Comparisons
- NMR Profiling : Evidence from Molecules (2014) highlights that substituent placement (e.g., cyclopropylmethyl vs. methoxy groups) induces distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, the cyclopropylmethyl group in the target compound likely deshields adjacent protons, causing upfield/downfield shifts absent in methoxy-bearing analogs .
- Mass Spectrometry : Molecular networking () suggests a high cosine score (>0.8) between the target compound and its 11,14-dioxa analog (), indicating nearly identical fragmentation patterns. However, the absence of the 11-oxa group reduces the parent ion mass by 16 Da (oxygen atom loss), distinguishing the two in LCMS .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free-base analogs (e.g., Compound 21 in , which lacks ionic character) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
